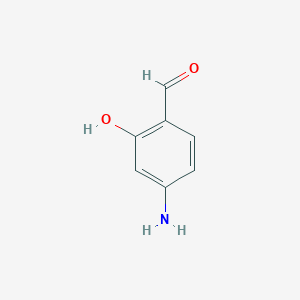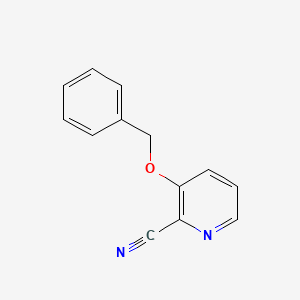
3-(Benzyloxy)-N-methylaniline
Vue d'ensemble
Description
3-(Benzyloxy)-N-methylaniline, also known as BNMA, is an organic compound with a variety of applications in the scientific and industrial fields. It is a derivative of aniline, a mono-substituted aromatic amine with a benzyloxy group attached to the nitrogen atom. BNMA has a wide range of uses due to its high solubility in organic solvents and its ability to form stable complexes with various metals. BNMA is used in the synthesis of various compounds, in the production of pharmaceuticals, and in the development of new materials. In addition, BNMA has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Reactivity and Mechanism Studies
- Mechanism and Kinetics : The reactivity of N-(2,3-epoxypropyl)-N-methylaniline was studied, revealing how the activity of the 2,3-epoxypropyl group in epoxides is influenced by the structure and substituents of the benzene ring, indicating the significance of structural variations in chemical reactions (Grenier-Loustalot, Orozco, & Grenier, 1987).
Chemical Synthesis and Catalysis
- Conversion to N-methylanilines : Research demonstrated the conversion of benzylic azides into N-methylanilines in the presence of a Bronsted or Lewis acid and Et3SiH, highlighting a pathway in organic synthesis (López & Nitzan, 1999).
- Electrocatalysis with Polyaniline Derivatives : Studies on polymer films derived from N-methylaniline and its derivatives, including their electrocatalytic properties, revealed insights into the utility of these compounds in electrocatalysis (Malinauskas & Holze, 1996).
- Oxidative Direct Cyclization : N-methylanilines were used in oxidative direct cyclization with electron-deficient alkenes, showcasing a method of chemical synthesis using CuCl(2)/O(2) catalysis (Nishino, Hirano, Satoh, & Miura, 2011).
- Synthesis of Dihydrobenzo Derivatives : The synthesis of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives was achieved starting from compounds like 2-prop-2-ynyloxyanilines, indicating the role of such structures in complex organic syntheses (Gabriele et al., 2006).
Materials Science and Nanotechnology
- Supramolecular Dendrimers : Research on monodendrons based on methyl 3,4,5-trihydroxybenzoate, which self-assemble into cylindrical and spherical supramolecular dendrimers, illustrates the potential of such compounds in the development of advanced materials (Percec et al., 1998).
Mécanisme D'action
Target of Action
It is known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with an organic halide . The benzyloxy group in 3-(Benzyloxy)-N-methylaniline could potentially participate in this reaction.
Biochemical Pathways
It is known that benzylic compounds can undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, depending on the specific context and environment.
Result of Action
It is known that benzylic compounds can undergo various chemical reactions, including oxidation and reduction . These reactions could potentially lead to various molecular and cellular effects, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which benzyloxy compounds are often used, requires specific reaction conditions . Additionally, the oxidation and reduction reactions of benzylic compounds can be influenced by factors such as temperature and the presence of specific catalysts .
Propriétés
IUPAC Name |
N-methyl-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFJOCBTUYEOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625570 | |
| Record name | 3-(Benzyloxy)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33905-38-3 | |
| Record name | 3-(Benzyloxy)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















